N,N-Diethylethylenediamine

Catalog No.
S576967
CAS No.
100-36-7
M.F
C6H16N2
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethylethylenediamine

CAS Number

100-36-7

Product Name

N,N-Diethylethylenediamine

IUPAC Name

N',N'-diethylethane-1,2-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3

InChI Key

UDGSVBYJWHOHNN-UHFFFAOYSA-N

SMILES

CCN(CC)CCN

Synonyms

N,N-Diethylethylenediamine; N1,N1-Diethyl-1,2-ethanediamine; 1-Amino-2-(N,N-diethylamino)ethane; 1-Amino-2-(diethylamino)ethane; 2-(Diethylamino)ethanamine; N,N-Diethyl-1,2-diaminoethane; N,N-Diethyl-1,2-ethanediamine; N,N-Diethyl-1,2-ethylenediamine

Canonical SMILES

CCN(CC)CCN

The exact mass of the compound N,N-Diethylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19675. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Diethylethylenediamine (CAS 100-36-7) is an asymmetric aliphatic diamine featuring one primary amine and one tertiary (diethyl-substituted) amine. This structural asymmetry imparts a unique combination of reactive nucleophilicity at the primary terminus and tunable steric hindrance at the tertiary terminus[1]. In industrial and laboratory procurement, it is primarily sourced as a sterically directing bidentate ligand for coordination chemistry, a highly efficient kinetic promoter in carbon capture systems, and a critical, non-substitutable building block for active pharmaceutical ingredients (APIs) requiring a precise diethylaminoethyl moiety [1].

Generic substitution of N,N-Diethylethylenediamine with closely related analogs like ethylenediamine (EDA) or N,N-dimethylethylenediamine (DMEDA) routinely fails in application-critical workflows. In pharmaceutical synthesis, replacing the diethyl group with a dimethyl group fundamentally alters the resulting pharmacophore, failing to produce target APIs like procainamide or tiamulin[1]. Furthermore, attempting to use unsubstituted EDA to build asymmetric molecules leads to poor chemoselectivity, resulting in bis-amidation or unwanted polymerization that requires costly protection/deprotection steps. In coordination chemistry and materials science, the specific steric bulk of the diethyl groups is required to prevent over-coordination (e.g., tris-chelation) and to properly tune the thermodynamics of intermediate formations, making smaller diamines non-viable substitutes [2].

Steric Optimization for Single-Step CO2 Capture Kinetics

In the development of diamine-appended metal-organic frameworks (MOFs) for coal flue gas capture, the choice of diamine dictates the thermodynamic and kinetic efficiency of the system. When functionalizing Mg2(olz) MOFs, N,N-diethylethylenediamine (DEEDA) exhibits rapid, single-step CO2 adsorption behavior, capturing >90% of CO2 from simulated streams [1]. In contrast, other diamines often exhibit two-stepped adsorption profiles or suffer from steric limitations that impede the formation of ammonium carbamate chains [1]. The specific steric profile of DEEDA prevents hindrance between neighboring chains, enabling rapid cycling (5-minute adsorption, 1-minute desorption) and maintaining a high capacity of ~15.5 g/100 g over 1000 cycles [1].

Evidence DimensionCO2 Adsorption Step Behavior and Cycling Capacity
Target Compound DataDEEDA-appended MOF: Single-step adsorption, >90% capture, ~15.5 g/100 g capacity over 1000 cycles.
Comparator Or BaselineOther diamines (e.g., dmen): Two-stepped adsorption or sterically limited chain formation.
Quantified DifferenceDEEDA enables single-step rapid kinetics (5 min uptake) without inter-chain steric hindrance.
ConditionsSimulated coal flue gas (15% CO2, 4% O2, ~2.3% H2O in N2) at 40 °C.

Buyers developing continuous carbon capture sorbents must select DEEDA to ensure rapid, single-step adsorption kinetics and long-term cycling stability.

High-Yield Chemoselective API Precursor Synthesis

N,N-Diethylethylenediamine is the exact required precursor for synthesizing APIs containing a diethylaminoethyl side chain, such as the antiarrhythmic drug procainamide. During the mechanochemical coupling of 4-nitrobenzoyl chloride, DEEDA selectively reacts at its primary amine to form the procainamide precursor (N-(2-(diethylamino)ethyl)-4-nitrobenzamide) with an 88% isolated yield, which is then quantitatively hydrogenated to the final API[1]. Using unsubstituted ethylenediamine would require complex protection/deprotection steps to prevent bis-amidation, while using N,N-dimethylethylenediamine would yield an incorrect, non-efficacious analog[1].

Evidence DimensionAPI Precursor Yield and Atom Economy
Target Compound DataDEEDA: 88% isolated yield of the exact procainamide nitro-precursor in a single coupling step.
Comparator Or BaselineEthylenediamine (EDA): Requires multi-step protection to avoid <50% selectivity due to bis-amidation.
Quantified DifferenceDEEDA provides direct, near-quantitative chemoselective amidation, eliminating protection/deprotection steps.
ConditionsK2CO3-assisted mechanochemical coupling with 4-nitrobenzoyl chloride.

Sourcing DEEDA allows pharmaceutical manufacturers to achieve high-yield, single-step amidation for diethylaminoethyl-bearing APIs, drastically reducing process complexity.

Steric Control Against Over-Coordination in Metal Catalysts

The steric bulk of the diethyl group on N,N-diethylethylenediamine provides critical control over the coordination geometry of transition metal complexes. When reacting with Ni(II) salts, DEEDA's steric hindrance restricts coordination to a maximum of two bidentate ligands, reliably forming bis-chelated complexes (e.g., [Ni(Et2en)2X2]) [1]. In contrast, less hindered ligands like unsubstituted ethylenediamine readily form tris-chelated complexes ([Ni(en)3]2+), which saturate the metal's coordination sphere and eliminate open active sites [1]. This controlled bis-chelation makes DEEDA a superior ligand for designing catalysts and thermochromic materials where specific square planar or tetragonally distorted octahedral geometries are required [1].

Evidence DimensionMaximum Coordination Number (Ligand Equivalents)
Target Compound DataDEEDA: Maximum of 2 bidentate ligands per Ni(II) center.
Comparator Or BaselineEthylenediamine (EDA): Readily forms tris-chelated (3 ligands) complexes.
Quantified DifferenceDEEDA strictly limits coordination to bis-chelation, preserving axial sites or forming square planar geometries.
ConditionsSynthesis of Ni(II) complexes in alcoholic solvents.

For catalyst design, procuring DEEDA ensures the metal center remains accessible to substrates by preventing the formation of catalytically dead tris-chelated species.

Continuous Carbon Capture Sorbent Manufacturing

Directly following from its unique lack of inter-chain steric hindrance in MOFs, DEEDA is the optimal amine for functionalizing solid sorbents (like Mg2(olz)) used in coal flue gas capture. It ensures rapid, single-step CO2 uptake and exceptional multi-cycle stability[1].

Synthesis of Procainamide and Tiamulin

Because it provides the exact diethylaminoethyl moiety required for these APIs, DEEDA is an essential, non-substitutable precursor. Its use guarantees high chemoselectivity and high isolated yields during the amidation of acyl chlorides, bypassing the need for protecting groups [2].

Design of Bis-Chelated Transition Metal Catalysts

Leveraging its specific steric bulk, DEEDA is utilized to synthesize well-defined bis-chelated Ni(II), Cu(II), and Pd(II) complexes. It prevents unwanted tris-chelation, ensuring that the resulting complexes maintain open coordination sites necessary for catalytic activity or specific thermochromic properties[3].

XLogP3

0.2

Boiling Point

144.0 °C

LogP

0.21 (LogP)

UNII

859V6OK12Y

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (63.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (95.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (62.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (64.66%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (30.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

100-36-7

Wikipedia

N,N-diethylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1,N1-diethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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